molecular formula C12H15NO4 B13116553 Methyl 4-amino-7-methoxychromane-6-carboxylate hydrochloride

Methyl 4-amino-7-methoxychromane-6-carboxylate hydrochloride

Cat. No.: B13116553
M. Wt: 237.25 g/mol
InChI Key: OMWOBOVKEXLYFZ-UHFFFAOYSA-N
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Description

Methyl 4-amino-7-methoxychromane-6-carboxylate hydrochloride is a chromane derivative characterized by a saturated benzopyran ring system. Key structural features include:

  • A methoxy group at position 7.
  • An amino group at position 4.
  • A methyl ester at position 6.
  • A hydrochloride salt form, enhancing solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-7-methoxychromane-6-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-7-methoxychromane-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other functional groups using appropriate reagents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid, sodium hydroxide, etc.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Antiviral Applications

One of the notable applications of methyl 4-amino-7-methoxychromane-6-carboxylate hydrochloride is its potential as an antiviral agent. Research indicates that compounds within the chromane family can act as inhibitors of viral replication. A patent (CA 3036245) describes substituted chromane compounds that can be utilized to treat or prevent hepatitis B virus infections, suggesting that this compound may exhibit similar properties as a capsid inhibitor for viral pathogens .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Studies have indicated that chromane derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. The ability to influence metabotropic glutamate receptors (mGluRs) has been highlighted in research focused on imaging studies, where derivatives were used to explore the role of mGluR2 in brain function and disorders . This suggests that this compound could be a candidate for further exploration in neuropharmacology.

Drug Development and Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its structural characteristics allow for modifications that can lead to the development of new drugs targeting various diseases. For instance, the compound's methoxy and amino groups can be utilized in further chemical reactions to create derivatives with enhanced biological activity .

Case Studies and Research Findings

Study Focus Findings
Patent CA 3036245Antiviral ActivityIdentified as a capsid inhibitor for hepatitis B virus .
Neuroimaging StudyNeuropharmacologySuggested modulation of mGluR2 function using chromane derivatives .
Synthesis ResearchDrug DevelopmentExplored the potential for creating new therapeutic agents from chromane scaffolds .

Mechanism of Action

The mechanism of action of Methyl 4-amino-7-methoxychromane-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic benefits. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Differences Among Chromane/Coumarin Derivatives

Compound Name Core Structure Substituents (Position) Functional Groups
Methyl 4-amino-7-methoxychromane-6-carboxylate HCl Chromane (saturated) 4-NH2, 6-COOCH3, 7-OCH3 Amino, ester, methoxy, hydrochloride
4-Aminomethyl-7-methoxy-chromen-2-one HCl Chromen-2-one (unsaturated) 4-CH2NH2, 7-OCH3 Aminomethyl, ketone, methoxy, hydrochloride
Tapentadol Hydrochloride Benzoid structure Multiple substituents (non-chromane) Phenolic hydroxyl, amine, ether


Key Observations :

  • Core Saturation : The target compound’s chromane backbone (saturated) contrasts with chromen-2-one (unsaturated coumarin derivative) in . Saturation affects rigidity, bioavailability, and metabolic stability .
  • Functional Groups : The methyl ester at position 6 (target) vs. ketone at position 2 () influences electronic properties and binding affinity.
  • Amino Group Placement: The direct amino substitution at position 4 (target) vs. aminomethyl in alters steric and electronic interactions.

Physicochemical and Solubility Properties

Table 2: Comparative Physicochemical Data

Property Methyl 4-amino-7-methoxychromane-6-carboxylate HCl 4-Aminomethyl-7-methoxy-chromen-2-one HCl Methoxyamine HCl
Molecular Weight ~283.7 g/mol (estimated) 269.7 g/mol 83.51 g/mol
Hydrochloride Content ~13% (calculated) ~13% 30% (as component)
Solubility High (polar solvents due to HCl salt) Moderate in ethanol/water High in water

Notes:

  • The hydrochloride salt form in all compounds enhances aqueous solubility, critical for bioavailability.
  • The larger molecular weight of chromane derivatives compared to simpler amines (e.g., methoxyamine HCl) correlates with increased lipophilicity.

Analytical Comparison :

  • 1H-NMR : The target compound’s NMR would differ from ’s chromen-2-one derivative (e.g., absence of ketone-related shifts, presence of ester signals).
  • Chromane vs. Chromen : Saturation in chromane eliminates aromatic proton splitting observed in unsaturated analogs (e.g., H-3 singlet at δ 6.44 in ) .

Methodological Considerations in Similarity Assessment

As highlighted in , compound similarity is context-dependent:

  • Structural Similarity : Tools like Tanimoto coefficients may group chromane and coumarin derivatives despite core differences.
  • Functional Group Prioritization: Methods emphasizing substituents (e.g., amino, methoxy) over core saturation could misclassify dissimilar compounds as analogs .

Biological Activity

Methyl 4-amino-7-methoxychromane-6-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. The following sections detail its synthesis, biological evaluations, and specific case studies exploring its mechanisms of action.

This compound is synthesized through a multi-step organic synthesis process, typically involving the condensation of appropriate chromane derivatives with methoxy and carboxylate functionalities. The compound's structure can be represented as follows:

C10H14ClNO3\text{C}_{10}\text{H}_{14}\text{Cl}\text{N}\text{O}_{3}

This compound features a methoxy group at the 7-position and an amino group at the 4-position of the chromane structure, which is critical for its biological activity.

Neuropharmacological Effects

Recent studies have highlighted the role of this compound as a modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR2. It has been shown to act as a negative allosteric modulator (NAM), which can influence synaptic plasticity and neurotransmitter release.

  • In Vitro Studies : In CHO cells expressing recombinant human mGluR2, the compound exhibited significant inhibitory activity on glutamate-induced calcium mobilization, with an IC50 value reported at approximately 93.2 nM . This suggests that this compound effectively modulates glutamatergic signaling pathways.
  • In Vivo Studies : PET imaging studies in non-human primates demonstrated that this compound selectively accumulates in mGluR2-rich brain regions such as the striatum and hippocampus, indicating its potential utility in studying neuropsychiatric disorders .

Anticancer Potential

The compound has also been evaluated for its anticancer properties, particularly in inhibiting c-Myc activity, a transcription factor often overexpressed in various cancers.

  • Mechanism of Action : this compound disrupts c-Myc-Max heterodimerization, which is crucial for c-Myc's transcriptional activity. In cell line assays, it showed a concentration-dependent inhibition of cell proliferation in c-Myc overexpressing cells .
  • Case Studies : In studies involving leukemia cell lines such as CCRF-CEM, the compound demonstrated significant cytotoxic effects with IC50 values indicating effective growth inhibition at low concentrations . These findings suggest a promising avenue for therapeutic applications in hematological malignancies.

Comparative Biological Activity

The following table summarizes key biological activities and IC50 values for this compound compared to other related compounds:

CompoundTargetIC50 (nM)Effect
This compoundmGluR293.2Negative allosteric modulation
Compound 12 (related analog)mGluR26Potent NAM
3jc48-3 (c-Myc inhibitor)c-Myc/Max heterodimer34.8Disruption of dimerization

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 4-amino-7-methoxy-3,4-dihydro-2H-chromene-6-carboxylate

InChI

InChI=1S/C12H15NO4/c1-15-10-6-11-7(9(13)3-4-17-11)5-8(10)12(14)16-2/h5-6,9H,3-4,13H2,1-2H3

InChI Key

OMWOBOVKEXLYFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CCOC2=C1)N)C(=O)OC

Origin of Product

United States

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